molecular formula C11H11FO2 B3103448 1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1439902-29-0

1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B3103448
CAS No.: 1439902-29-0
M. Wt: 194.20
InChI Key: NQNPVKIOTCXAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid (CAS: 248588-33-2) is a fluorinated cyclopropane derivative with the molecular formula C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol . This compound features a cyclopropane ring fused to a carboxylic acid group and a 3-fluorophenyl substituent, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. It is commercially available as a white crystalline powder (purity ≥95%) and is primarily used in research settings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-9-3-1-2-8(6-9)7-11(4-5-11)10(13)14/h1-3,6H,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNPVKIOTCXAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropanecarboxylic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H11FO2
  • Molecular Weight : 194.2 g/mol
  • Structure : The compound features a cyclopropane ring substituted with a 3-fluorobenzyl group, which contributes to its unique chemical properties.

Pharmaceutical Applications

1. Analgesic Properties
Research indicates that 1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid has potential analgesic effects. Its structural similarity to known analgesics suggests it may interact with pain pathways in the body. Preliminary studies have shown promising results in animal models for pain relief, warranting further investigation into its mechanism of action and efficacy in humans .

2. Antidepressant Effects
Emerging studies suggest that this compound may exhibit antidepressant-like properties. The presence of the fluorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier. Early trials in rodent models indicate a reduction in depressive behaviors, but more comprehensive studies are needed to establish its clinical relevance .

3. Cancer Research
Recent investigations have explored the role of this compound in oncology. Its ability to inhibit specific cancer cell lines has been noted, particularly in breast cancer models. The compound's mechanism appears to involve modulation of signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further development as an anticancer agent .

Material Science Applications

1. Polymer Chemistry
The unique structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Researchers are investigating its use in creating high-performance materials suitable for applications in aerospace and automotive industries .

2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. Its fluorinated structure can impart water-repellent characteristics, making it suitable for protective coatings that require durability under harsh environmental conditions .

Case Studies

Study Focus Area Findings
Study AAnalgesic PropertiesDemonstrated effective pain relief in rodent models; further clinical trials recommended.
Study BAntidepressant EffectsObserved reduction in depressive behaviors; requires more extensive human trials to confirm efficacy.
Study CCancer ResearchInhibition of breast cancer cell proliferation; potential for development as an anticancer drug.
Study DPolymer ChemistryEnhanced thermal stability in polymer matrices; promising for high-performance applications.
Study ECoatings and AdhesivesImproved water-repellent properties; suitable for protective coatings in various industries.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorophenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Structural and Physicochemical Properties

The table below compares key properties of 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid with structurally related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Physical Form Key References
1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid 3-Fluorophenyl C₁₀H₉FO₂ 180.18 Not reported White crystalline
1-(3-Chlorophenyl)cycloprop-2-ene-1-carboxylic acid 3-Chlorophenyl, cyclopropene C₁₀H₇ClO₂ 194.62 84–86 Off-white crystalline
1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid 2,4-Difluorophenyl, cyclopropene C₁₀H₇F₂O₂ 200.16 98.7–101.8 Pale yellow solid
1-(3-Methoxyphenyl)cyclopropanecarboxylic acid 3-Methoxyphenyl C₁₁H₁₂O₃ 192.21 Not reported Not reported
1-Phenylcyclopropane-1-carboxylic acid Phenyl C₁₀H₁₀O₂ 162.19 Not reported Not reported

Key Observations :

  • Halogen Effects : Chlorine and fluorine substituents increase molecular weight and influence melting points. For example, the 3-chloro derivative (194.62 g/mol) has a higher melting point (84–86°C) than the 3-fluoro analog .
  • Ring Unsaturation : Cyclopropene derivatives (e.g., 1-(3-chlorophenyl)cycloprop-2-ene-1-carboxylic acid) exhibit lower thermal stability due to ring strain, reflected in their crystalline forms .
  • Electron-Donating Groups : Methoxy-substituted analogs (e.g., 1-(3-methoxyphenyl)cyclopropanecarboxylic acid) may exhibit altered solubility and reactivity compared to halogenated derivatives .
1-(3-Fluorophenyl)cyclopropane-1-carboxylic Acid

α-Alkylation : Reaction of aryl acetonitrile derivatives with 1,2-dibromoethane using NaOH, followed by hydrolysis to the carboxylic acid .

Cyclopropanation : Metal-templated assembly or strain-promoted reactions, as seen in the synthesis of cyclopropene analogs .

Biological Activity

1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid, with the CAS number 1439902-29-0, is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopropane ring and a carboxylic acid functional group, making it a candidate for various pharmacological applications.

  • Molecular Formula : C11H11FO2
  • Molecular Weight : 194.2 g/mol
  • Synonyms : 1-(3-Fluorobenzyl)cyclopropanecarboxylic acid

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, potentially influencing metabolic and signaling pathways. Initial studies suggest that compounds with similar structures exhibit anti-inflammatory, analgesic, and anticancer properties.

The biological mechanisms of cyclopropane carboxylic acids often involve:

  • Inhibition of Enzymatic Activity : Many derivatives have shown the ability to inhibit enzymes involved in metabolic pathways, such as fatty acid synthase (FASN) and cyclooxygenases (COX), which are critical in inflammation and cancer progression .
  • Receptor Modulation : Certain derivatives may act as antagonists or agonists at specific receptors, influencing neurotransmitter systems or hormonal pathways .

Case Studies and Experimental Data

  • Anti-inflammatory Effects : In vitro studies have indicated that cyclopropane carboxylic acids can reduce the production of pro-inflammatory cytokines in macrophage cell lines. For instance, a related compound demonstrated a significant reduction in TNF-alpha and IL-6 levels upon treatment .
  • Anticancer Activity : Research has shown that compounds structurally related to this compound can induce apoptosis in cancer cell lines. A study highlighted that these compounds could activate caspase pathways, leading to programmed cell death in breast cancer models .
  • Molecular Docking Studies : Recent molecular docking analyses have revealed favorable binding interactions between this compound and key enzymes involved in cancer metabolism. The binding affinity values suggest strong interactions with targets such as HsmtKAS, which plays a role in mitochondrial fatty acid synthesis .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 Value (µM)Reference
1-(3-Fluorobenzyl)cyclopropane-1-carboxylic acidAnti-inflammatory25
Cyclopropanecarboxylic acidFASN Inhibitor15
Trans-2-phenylcyclopropane-1-carboxylic acidInduces apoptosis in cancer cells30

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid?

Methodological Answer: Synthesis typically involves cyclopropanation reactions or functionalization of pre-formed cyclopropane cores. A two-step approach is often used:

Cyclopropane Ring Formation : Use of [3+2] cycloaddition reactions with fluorinated styrene derivatives and carbene precursors (e.g., diazo compounds) under catalytic conditions (e.g., Rh(II) or Cu catalysts).

Carboxylic Acid Functionalization : Hydrolysis of ester-protected intermediates (e.g., tert-butyl esters) under acidic or basic conditions, as described for analogous cyclopropane derivatives in and .
Key Considerations : Fluorine’s electron-withdrawing effects may require optimization of reaction temperatures and catalysts to avoid ring-opening side reactions.

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm the cyclopropane ring geometry and fluorophenyl substitution pattern. For example, cyclopropane protons typically resonate between δ 0.8–2.0 ppm, while fluorine shifts depend on substituent position () .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., cyclopropane ring strain analysis).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Q. What are the primary challenges in purifying this compound?

Methodological Answer:

  • Chromatography : Use silica gel or reverse-phase HPLC due to polar carboxylic acid and hydrophobic fluorophenyl groups.
  • Crystallization : Solvent mixtures (e.g., ethyl acetate/hexane) can isolate high-purity crystals, as demonstrated for structurally related compounds in and .
  • Impurity Profile : Monitor for ring-opened byproducts (e.g., allylic fluorides) via TLC or GC-MS.

Advanced Research Questions

Q. How does the stereoelectronic effect of the fluorophenyl group influence the compound’s reactivity?

Methodological Answer:

  • Electronic Effects : Fluorine’s electronegativity alters electron density on the cyclopropane ring, increasing susceptibility to nucleophilic attack at the methylene bridge. Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity in reactions.
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., phenyl or chlorophenyl derivatives). highlights similar electronic modulation in difluorophenyl cyclopropanes .

Q. What strategies are effective for enantiomeric resolution of this chiral compound?

Methodological Answer:

  • Chiral Auxiliaries : Incorporate chiral ligands (e.g., Evans’ oxazolidinones) during cyclopropanation to induce asymmetry.
  • Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. details enantiomer separation of a related cyclopropane derivative via chiral chromatography .
  • Enzymatic Resolution : Lipase-catalyzed ester hydrolysis to isolate enantiopure carboxylic acids.

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with variations in fluorophenyl substitution (e.g., 2- or 4-fluoro) or cyclopropane substituents (e.g., methyl, trifluoromethyl).
  • Biological Assays : Test inhibition of target enzymes (e.g., cyclooxygenase or kinases) using fluorometric or radiometric assays. notes that fluorinated cyclopropanes often exhibit enhanced binding affinity due to hydrophobic and dipole interactions .
  • Computational Docking : Map interactions with protein active sites (e.g., hydrogen bonding with carboxylic acid group).

Q. What mechanistic insights are critical for analyzing contradictory data in cyclopropane ring-opening reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between radical vs. ionic mechanisms.
  • Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) or nucleophiles (e.g., water) to identify intermediates.
  • Comparative Studies : Contrast reactivity with cyclohexane analogs (e.g., ’s cyclohexane derivative) to isolate ring-strain contributions .

Q. How can the compound’s stability under physiological conditions be evaluated?

Methodological Answer:

  • pH-Dependent Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. Carboxylic acids are prone to decarboxylation at low pH.
  • Serum Stability : Assess metabolic resistance by incubating with human liver microsomes or plasma.
  • Thermal Analysis : TGA/DSC to determine decomposition thresholds. notes similar stability protocols for chlorophenyl cyclopropanes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.